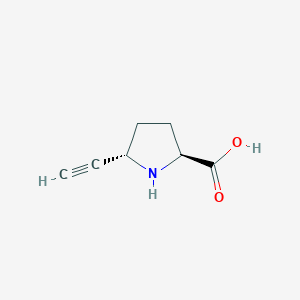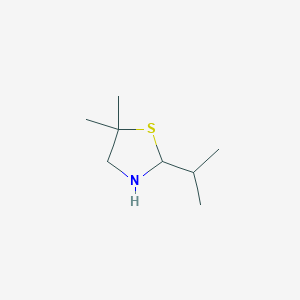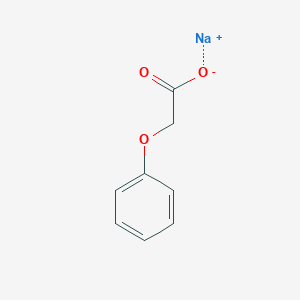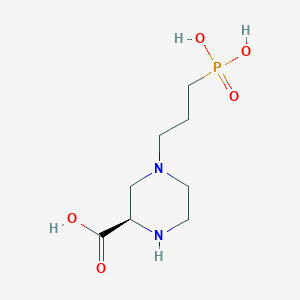
Methyl sorbate
概要
説明
作用機序
Target of Action
The primary targets of methyl sorbate are microorganisms, particularly bacteria such as Escherichia coli . This compound inhibits their growth, thereby acting as a preservative in various food products .
Mode of Action
It is known that it interacts with the microbial cells, leading to their inhibition .
Pharmacokinetics
As a fatty acid ester, it is likely to be metabolized in the body through standard metabolic pathways for such compounds .
Result of Action
The primary result of the action of this compound is the inhibition of microbial growth . This makes it an effective preservative in various food products, helping to extend their shelf life .
生化学分析
Biochemical Properties
Methyl sorbate interacts with various biomolecules in biochemical reactions. For instance, it forms complexes with metals like Co (II), Cu (II), Ni (II), and Zn (II), enhancing their antibacterial, antibiofilm, and anticancer properties .
Cellular Effects
This compound influences cell function by interacting with cellular processes. For example, its complexes with metals have shown inhibitory effects on the growth of human colon carcinoma cell line (HCT-116 cells) .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The copper sorbate complex, in particular, displays exceptional cytotoxicity and efficacy in impeding cancer cell proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Its metal complexes have shown enhanced antibacterial effects over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, the copper sorbate complex displays the lowest IC50 against cancer cells, indicating its exceptional cytotoxicity .
準備方法
Synthetic Routes and Reaction Conditions: Methyl sorbate can be synthesized through the esterification of sorbic acid with methanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified by distillation .
Industrial Production Methods: In industrial settings, this compound is produced by the esterification of sorbic acid with methanol in the presence of an acid catalyst. The reaction is conducted in large reactors, and the product is purified through distillation and crystallization processes to achieve high purity .
化学反応の分析
Types of Reactions: Methyl sorbate undergoes various chemical reactions, including hydrogenation, oxidation, and substitution reactions.
Common Reagents and Conditions:
Substitution: this compound can undergo substitution reactions with nucleophiles such as amines or alcohols to form corresponding amides or esters.
Major Products Formed:
科学的研究の応用
Methyl sorbate has several applications in scientific research:
類似化合物との比較
Methyl sorbate can be compared with other similar compounds such as sorbic acid, ethyl sorbate, and sorbic alcohol:
Sorbic Acid: Sorbic acid is the parent compound of this compound and has similar antimicrobial properties.
Ethyl Sorbate: Ethyl sorbate is another ester of sorbic acid with similar properties to this compound.
Sorbic Alcohol: Sorbic alcohol is an alcohol derivative of sorbic acid.
This compound stands out due to its unique combination of volatility, odor, and antimicrobial properties, making it a valuable compound in various fields.
特性
IUPAC Name |
methyl (2E,4E)-hexa-2,4-dienoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-3-4-5-6-7(8)9-2/h3-6H,1-2H3/b4-3+,6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWKVAGQCDSHWFK-VNKDHWASSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C=C/C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
30813-48-0 | |
| Record name | 2,4-Hexadienoic acid, methyl ester, (2E,4E)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30813-48-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30862370 | |
| Record name | Methyl (E,E)-sorbate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30862370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, colourless to light yellow liquid; fruity, sweet, anise aroma | |
| Record name | Methyl sorbate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029582 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Methyl sorbate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1168/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
180.00 °C. @ 760.00 mm Hg | |
| Record name | Methyl sorbate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029582 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Slightly soluble in water; miscible in oils, soluble (in ethanol) | |
| Record name | Methyl sorbate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1168/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.933-0.938 | |
| Record name | Methyl sorbate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1168/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
689-89-4, 1515-80-6 | |
| Record name | Methyl sorbate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=689-89-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl sorbate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000689894 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl hexa-2,4-dienoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001515806 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Hexadienoic acid, methyl ester, (2E,4E)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyl (E,E)-sorbate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30862370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl hexa-2,4-dienoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.691 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Methyl (E,E)-hexa-2,4-dienoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.649 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL SORBATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J3048615R1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Methyl sorbate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029582 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
5 °C | |
| Record name | Methyl sorbate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029582 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of methyl sorbate?
A1: this compound has the molecular formula C7H10O2 and a molecular weight of 126.15 g/mol.
Q2: What spectroscopic data is available for characterizing this compound?
A2: this compound can be characterized using various spectroscopic techniques including 1H NMR, 13C NMR, and IR spectroscopy. These techniques provide insights into the structure and bonding of the molecule. [, , , ]
Q3: What is the significance of the (E,E) configuration in this compound?
A3: this compound primarily exists in the (E,E) configuration, indicating that both double bonds in the molecule have a trans configuration. This configuration influences the reactivity and polymerization behavior of this compound. [, , ]
Q4: Is this compound stable under atmospheric conditions?
A4: this compound can undergo autoxidation under atmospheric conditions, especially in the presence of light and oxygen. This reaction leads to the formation of polyperoxides, which are a new class of degradable polymers. [, ]
Q5: What are the applications of this compound-derived polyperoxides?
A5: Polyperoxides derived from this compound are being explored for applications in dismantlable adhesion. These polymers degrade upon heating or UV irradiation, leading to a significant decrease in cohesive force. [, ]
Q6: Can this compound be used as a substrate in hydrogenation reactions?
A6: Yes, this compound serves as a model substrate for studying stereoselective hydrogenation reactions. Various catalysts, including chromium hexacarbonyl [] and tricarbonylchromium anchored to polystyrene, have been investigated for this purpose. [, ]
Q7: What factors influence the selectivity of this compound hydrogenation?
A7: Factors such as the type of catalyst, solvent, reaction temperature, and pressure can significantly influence the regioselectivity and stereoselectivity of this compound hydrogenation. [, , , , ]
Q8: What are the products obtained from the hydrogenation of this compound?
A8: Depending on the catalyst and reaction conditions, hydrogenation of this compound can yield (Z)-methyl 3-hexenoate, methyl hexanoate, and (E)-methyl 2-hexenoate. [, ]
Q9: What are the different polymerization methods used for this compound?
A9: this compound can be polymerized through various methods, including anionic polymerization [, ], radical polymerization [, ], and photopolymerization. [, ]
Q10: What is the role of Lewis acids in the polymerization of this compound?
A10: Lewis acids, such as organoaluminum compounds, play a crucial role in controlling the regioselectivity and stereoselectivity of this compound polymerization. They can promote 1,4-trans-threo-disyndiotactic polymerization. [, ]
Q11: What are the characteristics of poly(this compound) synthesized using N-heterocyclic carbenes?
A11: Poly(this compound) synthesized using N-heterocyclic carbene initiators exhibits unique properties, including cyclic structures and the ability to undergo ring-closing reactions. []
Q12: Can this compound be used as a starting material in the synthesis of other compounds?
A12: Yes, this compound serves as a valuable starting material in organic synthesis. For example, it can be used to synthesize sugar molecules such as L-oleandrose and L-cymarose. [, , , ]
Q13: How is this compound utilized in the synthesis of fluorinated sugar derivatives?
A13: Free radical bromination followed by nucleophilic fluorination of this compound yields the 6-fluoro analogue. This compound can then undergo asymmetric dihydroxylation to produce various 6-deoxy-6-fluorosugars. []
Q14: What are some examples of reactions that this compound can undergo?
A14: this compound can undergo various reactions, including Diels-Alder reactions [, , ], epoxidation [], and insertion reactions with organometallic complexes. [, ]
Q15: Have computational methods been employed to study this compound and its reactions?
A15: Yes, computational chemistry techniques, including semiempirical calculations and density functional theory, have been used to investigate the reactivity, conformational preferences, and reaction mechanisms involving this compound. []
Q16: Is there any information available regarding the environmental impact of this compound?
A16: While limited information is available specifically on the environmental impact of this compound, its degradation products and potential for biodegradation are active areas of research. [, , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[(6S,8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B152855.png)
![Diethyl 2-acetamido-2-[2-(4-octylphenyl)-2-oxoethyl]propanedioate](/img/structure/B152864.png)



![2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylic acid](/img/structure/B152870.png)




